3-Formylphenyl benzoate
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Overview
Description
3-Formylphenyl benzoate is an organic compound with the molecular formula C14H10O3. It is a derivative of benzoic acid and is characterized by the presence of a formyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formylphenyl benzoate can be synthesized through several methods. One common approach involves the esterification of 3-formylphenol with benzoic acid or its derivatives. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the product can be achieved through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 3-Carboxyphenyl benzoate
Reduction: 3-Hydroxymethylphenyl benzoate
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Formylphenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: this compound is used in the production of liquid crystalline materials and polymers.
Mechanism of Action
The mechanism of action of 3-Formylphenyl benzoate depends on the specific reaction or application. In enzymatic hydrolysis, the ester bond is cleaved by the nucleophilic attack of a water molecule, facilitated by the enzyme’s active site. The formyl group can participate in various chemical transformations, acting as an electrophile in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Formylphenyl benzoate
- 4-Formylphenyl benzoate
- 3-(tert-Butyl)-2-formylphenyl benzoate
Uniqueness
3-Formylphenyl benzoate is unique due to the position of the formyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-formylphenyl benzoate and 4-formylphenyl benzoate, the 3-position allows for different steric and electronic interactions, making it a distinct compound in synthetic and research applications .
Properties
IUPAC Name |
(3-formylphenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPVHTPQFPBPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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